molecular formula C6H14Si B3050001 1,1,3-Trimethyl-1-silacyclobutane CAS No. 2295-13-8

1,1,3-Trimethyl-1-silacyclobutane

Cat. No.: B3050001
CAS No.: 2295-13-8
M. Wt: 114.26 g/mol
InChI Key: IHVAPVIGBKYZTE-UHFFFAOYSA-N
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Description

1,1,3-Trimethyl-1-silacyclobutane is an organosilicon compound with the molecular formula C₆H₁₄Si. It is a member of the silacyclobutane family, which are cyclic compounds containing silicon atoms within the ring structure. This compound is of significant interest in synthetic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3-Trimethyl-1-silacyclobutane can be synthesized through several methods. One common approach involves the reaction of trimethylsilane with 1,3-butadiene in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the silacyclobutane ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of specific catalysts and temperature control.

Chemical Reactions Analysis

Types of Reactions

1,1,3-Trimethyl-1-silacyclobutane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The silicon atom in the ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and alkoxides are commonly employed.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silacyclobutanes.

Scientific Research Applications

1,1,3-Trimethyl-1-silacyclobutane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound is studied for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,3-trimethyl-1-silacyclobutane involves the activation of the silicon-carbon bond within the ring structure. This activation can lead to ring-opening or ring-expanding reactions, which are facilitated by various catalysts. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the silicon atom and its ability to form stable intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethyl-1-silacyclobutane
  • 1-Phenyl-1-methyl-1-silacyclobutane
  • 1,1,3,3-Tetramethyl-1,3-disilacyclobutane

Uniqueness

1,1,3-Trimethyl-1-silacyclobutane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to other silacyclobutanes, it offers distinct advantages in terms of stability and ease of handling, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1,1,3-trimethylsiletane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14Si/c1-6-4-7(2,3)5-6/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVAPVIGBKYZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C[Si](C1)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177491
Record name 1,1,3-Trimethyl-1-silacyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2295-13-8
Record name 1,1,3-Trimethylsilacyclobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2295-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,3-Trimethyl-1-silacyclobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,3-Trimethyl-1-silacyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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